rac Indapamide-N-(sulfonamido) Sulfate

HPLC method validation impurity profiling pharmaceutical analysis

For ANDA-stage indapamide development, this racemic sulfonamido sulfate impurity standard (MW 445.9 g/mol) is irreplaceable. Its unique sulfonamido sulfate moiety confers distinct UV and MS fragmentation patterns that no other impurity can replicate. Using an alternative standard guarantees inaccurate quantification and ANDA rejection. Supplied with full characterization (NMR, MS, HPLC) to meet ICH Q2(R1) and Q7 requirements for method validation, stability studies, and in-process control. Ensure regulatory compliance—specify this exact reference standard.

Molecular Formula C16H14ClN3O6S2
Molecular Weight 443.89
CAS No. 1219174-77-2
Cat. No. B601999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Indapamide-N-(sulfonamido) Sulfate
CAS1219174-77-2
SynonymsN-[[2-Chloro-5-[[(2,3-dihydro-2-methyl-1H-indol-1-yl)amino]carbonyl]phenyl]sulfonyl]sulfamic Acid
Molecular FormulaC16H14ClN3O6S2
Molecular Weight443.89
Structural Identifiers
SMILESCC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)NS(=O)(=O)O
InChIInChI=1S/C16H16ClN3O6S2/c1-10-8-11-4-2-3-5-14(11)20(10)18-16(21)12-6-7-13(17)15(9-12)27(22,23)19-28(24,25)26/h2-7,9-10,19H,8H2,1H3,(H,18,21)(H,24,25,26)
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





rac Indapamide-N-(sulfonamido) Sulfate (CAS 1219174-77-2): Impurity Reference Standard for Indapamide Quality Control and Regulatory Compliance


rac Indapamide-N-(sulfonamido) Sulfate (CAS 1219174-77-2) is a synthetic impurity reference standard chemically designated as ((2-chloro-5-((2-methylindolin-1-yl)carbamoyl)phenyl)sulfonyl)sulfamic acid [1]. With a molecular formula of C₁₆H₁₆ClN₃O₆S₂ and a molecular weight of approximately 445.9 g/mol , this compound serves as Indapamide Impurity 9 in pharmaceutical impurity profiling workflows. It is supplied with detailed characterization data compliant with regulatory guidelines for use in analytical method development, method validation (AMV), and quality control (QC) applications during Abbreviated New Drug Application (ANDA) submissions or commercial production of indapamide [1]. The racemic nature of this sulfonamide sulfate derivative distinguishes it from the parent indapamide structure, making it a critical standard for quantifying salt-form contaminants and process intermediates in indapamide manufacturing .

Why rac Indapamide-N-(sulfonamido) Sulfate Cannot Be Substituted with Other Indapamide Impurity Standards in Analytical Workflows


Generic substitution among indapamide impurity reference standards is analytically invalid and regulatorily non-compliant. Each indapamide-related impurity possesses distinct chemical structure, chromatographic retention behavior, and spectral properties that are specific to its formation pathway during synthesis or degradation [1]. Regulatory monographs from the British Pharmacopoeia (BP) and United States Pharmacopeia (USP) mandate specific impurity identification and quantification using the exact reference standard corresponding to the impurity being monitored [2]. For instance, Indapamide Impurity A, B, and 9 exhibit different relative retention times and resolution characteristics in HPLC systems [3]. Substituting rac Indapamide-N-(sulfonamido) Sulfate with another impurity standard would produce inaccurate quantification, method validation failure, and potential ANDA rejection. The compound's sulfonamido sulfate functional group confers specific UV absorption characteristics and mass spectrometric fragmentation patterns that cannot be reproduced by impurities lacking this structural moiety [4].

Quantitative Differentiation Evidence: rac Indapamide-N-(sulfonamido) Sulfate vs. Alternative Indapamide Impurity Standards


Chromatographic Resolution: rac Indapamide-N-(sulfonamido) Sulfate vs. Indapamide API and Co-Eluting Impurities

In a validated HPLC-PDA method for simultaneous analysis of indapamide and related impurities, the indapamide API peak exhibits a retention time of 8.003 minutes under the specified chromatographic conditions [1]. While the exact retention time for rac Indapamide-N-(sulfonamido) Sulfate was not explicitly reported in this study, its structural differentiation—specifically the sulfonamido sulfate moiety—confers distinct polarity and reversed-phase retention behavior compared to indapamide and other process impurities [2]. This structural distinction is critical: other indapamide impurities such as Impurity A and Impurity B exhibit relative retention times of approximately 1.4 and 1.7 relative to indapamide (retention time ≈ 11 min) [3], demonstrating that each impurity class requires unique chromatographic reference standards for accurate identification and quantification. The availability of rac Indapamide-N-(sulfonamido) Sulfate as a characterized reference standard enables precise peak assignment and method validation for this specific impurity, which cannot be achieved using alternative impurity standards [4].

HPLC method validation impurity profiling pharmaceutical analysis ANDAs

Mass Spectrometric Differentiation: Unique Fragmentation Pattern of rac Indapamide-N-(sulfonamido) Sulfate vs. Parent Indapamide

rac Indapamide-N-(sulfonamido) Sulfate (exact mass 445.0169053 g/mol) contains a distinctive sulfonamido sulfate functional group that generates a unique mass spectrometric fragmentation pattern not present in the parent indapamide molecule or other common indapamide impurities . The compound's high hydrogen bond donor count (3 donors) and acceptor count (8 acceptors), combined with its 5 rotatable bonds and complex aromatic system (12 aromatic bonds), contribute to a distinct ionization behavior and collision-induced dissociation (CID) profile [1]. In contrast, parent indapamide (C₁₆H₁₆ClN₃O₃S) has a molecular weight of approximately 365.8 g/mol and lacks the additional sulfonate group, producing a fundamentally different MS/MS spectrum [2]. The structural uniqueness of this impurity necessitates procurement of the authentic reference standard for LC-MS method development; alternative impurity standards cannot provide the characteristic precursor and product ion transitions required for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays targeting this specific impurity [3].

mass spectrometry impurity identification structural characterization LC-MS

Structural Divergence from Pharmacopoeial Impurities: rac Indapamide-N-(sulfonamido) Sulfate vs. Indapamide Impurity B

rac Indapamide-N-(sulfonamido) Sulfate (CAS 1219174-77-2) is structurally and functionally distinct from Indapamide Impurity B (BP/EP Reference Standard, CAS 63968-75-2), which is chemically defined as 4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulfamoylbenzamide (dehydroindapamide) . While Impurity B is an official pharmacopoeial impurity with established monograph specifications and relative retention time of approximately 1.7 (relative to indapamide), rac Indapamide-N-(sulfonamido) Sulfate represents a different impurity class—specifically a salt-form contaminant or process intermediate arising from sulfation reactions during synthesis . The molecular formulas differ substantially: Impurity B is C₁₆H₁₄ClN₃O₃S (dehydroindapamide), whereas rac Indapamide-N-(sulfonamido) Sulfate is C₁₆H₁₆ClN₃O₆S₂, containing an additional sulfur atom and three additional oxygen atoms . This structural divergence means that analytical methods validated using Impurity B reference standard cannot accurately detect, identify, or quantify rac Indapamide-N-(sulfonamido) Sulfate in indapamide drug substance or drug product [1].

pharmacopoeial standards impurity classification reference standards ANDAs

Regulatory Traceability Advantage: rac Indapamide-N-(sulfonamido) Sulfate vs. Uncharacterized In-House Impurity Preparations

rac Indapamide-N-(sulfonamido) Sulfate (CAS 1219174-77-2) is supplied with comprehensive characterization data compliant with regulatory guidelines, including NMR, MS, HPLC, IR, UV, moisture content, and residue on ignition analysis [1]. This level of characterization, coupled with the option for further traceability against pharmacopoeial standards (USP or EP), provides a quantifiable compliance advantage over in-house synthesized or uncharacterized impurity preparations [2]. For ANDA submissions, the FDA and other regulatory bodies require impurity reference standards to be fully characterized and, where feasible, traceable to official pharmacopoeial standards [3]. The product's ISO 17034 standard material producer certification and provision of structural conformance reports eliminate the need for recipient laboratories to perform confirmatory characterization, reducing analytical burden by an estimated 2-4 weeks of method development and characterization time [4]. This procurement decision directly impacts submission timelines and regulatory review efficiency.

regulatory compliance reference standard traceability USP/EP compliance QC testing

Critical Application Scenarios Requiring rac Indapamide-N-(sulfonamido) Sulfate (CAS 1219174-77-2) Reference Standard


ANDA Submission: Impurity Method Validation and Quality Control Testing

For generic pharmaceutical companies preparing Abbreviated New Drug Applications (ANDAs) for indapamide tablets (immediate-release or sustained-release formulations), rac Indapamide-N-(sulfonamido) Sulfate reference standard is essential for developing and validating HPLC or UPLC methods capable of specifically detecting and quantifying this salt-form impurity. Regulatory guidelines require identification and control of all impurities present at levels ≥0.1% in the drug substance [1]. The compound's distinct structural features (molecular weight 445.9 g/mol, sulfonamido sulfate moiety) enable accurate peak assignment in chromatographic methods and provide the necessary specificity for method validation parameters including accuracy, precision, linearity, and robustness. Use of this characterized standard ensures compliance with ICH Q2(R1) method validation requirements and supports successful ANDA review [2].

Stability-Indicating Method Development for Indapamide Drug Products

During forced degradation studies and long-term stability testing of indapamide drug products, rac Indapamide-N-(sulfonamido) Sulfate may form as a degradation product under oxidative or hydrolytic stress conditions. Its detection and quantification require a stability-indicating analytical method that resolves this impurity from the indapamide API peak and other degradation products [1]. The reference standard is used to establish relative response factors (RRF), determine limits of detection (LOD) and quantitation (LOQ), and verify peak purity. Methods validated with this standard are applicable for ICH Q1A(R2) stability studies, shelf-life determination, and commercial batch release testing [2]. The standard's full characterization package (NMR, MS, HPLC) provides the documentation required for regulatory submission of stability data [3].

Process Impurity Monitoring During Indapamide API Manufacturing

In the commercial production of indapamide active pharmaceutical ingredient (API), rac Indapamide-N-(sulfonamido) Sulfate can arise as a process intermediate or byproduct during sulfation or sulfonation synthetic steps. Its formation is documented in indapamide impurity preparation methods, which describe oxidation of indapamide with oxidizing agents to yield this impurity [1]. The reference standard is used for in-process control (IPC) testing to monitor impurity levels during manufacturing, enabling batch-to-batch consistency and compliance with ICH Q7 GMP requirements for API production. Quantitative HPLC methods using this standard help establish process capability and support investigations of out-of-specification (OOS) results related to impurity excursions [2].

LC-MS/MS Method Development for Trace-Level Impurity Detection

For research and quality control laboratories developing highly sensitive LC-MS/MS methods to detect and quantify rac Indapamide-N-(sulfonamido) Sulfate at trace levels (e.g., below 0.05%), the authentic reference standard is irreplaceable for establishing the characteristic multiple reaction monitoring (MRM) transitions. The compound's exact mass of 445.0169053 g/mol and unique sulfonamido sulfate fragmentation pattern enable development of selective and sensitive MS detection methods [1]. Alternative impurity standards or in-house preparations cannot provide the authentic MS/MS spectrum needed for method optimization and validation. This application is particularly relevant for nitrosamine impurity assessments and genotoxic impurity evaluations where detection limits in the ppm range are required [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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